

## 2-Chloro-6-nitropyridine spectroscopic data

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### Compound of Interest

Compound Name: 2-Chloro-6-nitropyridine

Cat. No.: B1362072

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A comprehensive spectroscopic guide for **2-Chloro-6-nitropyridine** is detailed below, designed for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the expected spectroscopic data, methodologies for acquiring such data, and a generalized workflow for spectral analysis.

## Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-Chloro-6-nitropyridine**, the following tables summarize the predicted spectroscopic data based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Chloro-6-nitropyridine**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	8.2 - 8.4	Doublet of doublets (dd)	$J(\text{H3-H4}) \approx 8$ , $J(\text{H3-H5}) \approx 1$
H-4	7.8 - 8.0	Triplet (t)	$J(\text{H4-H3}) \approx 8$ , $J(\text{H4-H5}) \approx 8$
H-5	7.6 - 7.8	Doublet of doublets (dd)	$J(\text{H5-H4}) \approx 8$ , $J(\text{H5-H3}) \approx 1$

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-Chloro-6-nitropyridine**

Carbon	Predicted Chemical Shift (δ, ppm)
C-2	150 - 152
C-3	125 - 127
C-4	140 - 142
C-5	120 - 122
C-6	155 - 157

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

## Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for **2-Chloro-6-nitropyridine**

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Asymmetric NO <sub>2</sub> Stretch	1550 - 1520	Strong
Symmetric NO <sub>2</sub> Stretch	1355 - 1335	Strong
Aromatic C=C and C=N Stretch	1600 - 1450	Medium to Strong
C-Cl Stretch	800 - 600	Strong
Aromatic C-H Bend (out-of-plane)	900 - 675	Medium to Strong

Sample Preparation: KBr pellet or ATR.

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Chloro-6-nitropyridine**

Ion	Predicted m/z Ratio	Notes
[M] <sup>+</sup>	158/160	Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio).
[M-NO <sub>2</sub> ] <sup>+</sup>	112/114	Fragment ion resulting from the loss of a nitro group.
[M-Cl] <sup>+</sup>	123	Fragment ion resulting from the loss of a chlorine atom.
[C <sub>5</sub> H <sub>3</sub> N] <sup>+</sup>	75	Pyridine fragment after loss of Cl and NO <sub>2</sub> .

Ionization Method: Electron Ionization (EI).

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data for **2-Chloro-6-nitropyridine**

Transition	Predicted $\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , L·mol <sup>-1</sup> ·cm <sup>-1</sup> )
$\pi \rightarrow \pi$	260 - 280	High
$n \rightarrow \pi$	320 - 340	Low

Solvent: Ethanol or Methanol.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **2-Chloro-6-nitropyridine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  = 0.00 ppm).
- Data Acquisition:
  - Transfer the solution to a clean 5 mm NMR tube.
  - Place the tube in the NMR spectrometer.
  - Acquire the <sup>1</sup>H NMR spectrum. For a more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed.
  - Acquire the proton-decoupled <sup>13</sup>C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.<sup>[1]</sup>
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the spectra using the TMS signal.

## Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Grind 1-2 mg of dry **2-Chloro-6-nitropyridine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the mid-IR range.
  - Place the mixture into a pellet die.
  - Apply pressure using a hydraulic press to form a transparent or translucent pellet.

- **Background Spectrum:** Run a background spectrum of a blank KBr pellet to account for atmospheric and instrumental noise.
- **Sample Spectrum:** Place the sample pellet in the FT-IR spectrometer's sample holder and acquire the spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and their corresponding functional groups.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.
- **Ionization:** Ionize the sample using Electron Ionization (EI). In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  ratio.
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns to elucidate the molecular structure.

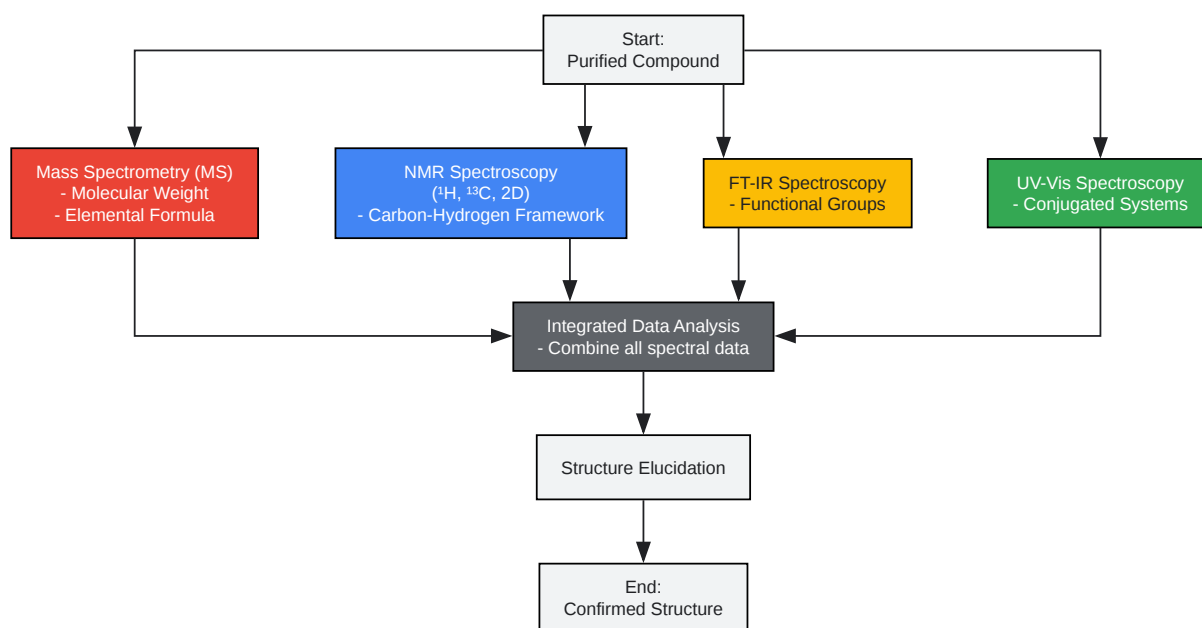
## Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **2-Chloro-6-nitropyridine** in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This is used to subtract the absorbance of the solvent.
- **Sample Measurement:** Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer.

- Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance at each wavelength.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) and determine the molar absorptivity ( $\epsilon$ ) if the concentration is known.

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-6-nitropyridine**.



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Caption: A generalized workflow for chemical structure elucidation using various spectroscopic techniques.

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## References

- 1. 2-Chloro-6-methyl-4-nitropyridine | C<sub>6</sub>H<sub>5</sub>CIN<sub>2</sub>O<sub>2</sub> | CID 298607 - PubChem [pubchem.ncbi.nlm.nih.gov]
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